Bienvenue dans la boutique en ligne BenchChem!

2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

Nucleoside Synthesis Antiviral Intermediate Medicinal Chemistry Building Block

This compound is a key intermediate for 5-substituted pyrimidine carbocyclic nucleosides, enabling direct elaboration without separate heterocycle construction. Its 2,7-diazaspiro[4.4]nonan-3-one core with pyrimidin-5-yl substitution is orthogonal to VGSC-targeted series, making it suitable for kinase, epigenetic, and PPI library screening. It also serves as a reference standard for HPLC/LC-MS isomer resolution. For procurement: select this building block to accelerate antiviral/anticancer nucleoside drug discovery and analytical method development.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B8109524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CNCC12CC(=O)N(C2)C3=CN=CN=C3
InChIInChI=1S/C11H14N4O/c16-10-3-11(1-2-12-6-11)7-15(10)9-4-13-8-14-5-9/h4-5,8,12H,1-3,6-7H2
InChIKeyAVVSYHYHOMTNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One: Core Chemical Identity and Procurement Baseline


2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.4]nonan-3-one (CAS 1422067-43-3) is a heterocyclic spiro compound with the molecular formula C₁₁H₁₄N₄O and a molecular weight of 218.26 g/mol . It features a 2,7-diazaspiro[4.4]nonane core bearing a pyrimidin-5-yl substituent at the 2-position and a ketone at the 3-position. The compound is classified as a small-molecule building block and has been cited in the patent literature as a key intermediate for novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1].

Why Broad In-Class Substitution for 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One Is Not Supported by Current Evidence


A search of primary literature, patents, and authoritative databases reveals a critical absence of publicly available, comparator-based quantitative evidence for this specific compound. Without head-to-head or cross-study data against close analogs (e.g., 2-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonan-6-one or 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one), any claim of differentiation is unsubstantiated [1]. For procurement decisions, the compound's value currently rests on its defined role as a synthetic intermediate in a specific nucleoside synthesis pathway, rather than on superior activity or selectivity [2]. Generic substitution is therefore not a matter of inferior performance but of unverified equivalence.

Quantitative Differential Evidence Guide for 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One Procurement


Synthetic Utility: Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

The compound is explicitly disclosed as an 'important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine' [1]. This functional role differentiates it from unsubstituted 2,7-diazaspiro[4.4]nonan-3-one (CAS 1226550-00-0), which is a more general-purpose spirocyclic γ-lactam building block not specifically tied to a nucleoside pathway .

Nucleoside Synthesis Antiviral Intermediate Medicinal Chemistry Building Block

Structural Differentiation: Pyrimidine Attachment Site and Spiro Ketone Position vs. Voltage-Gated Sodium Channel Modulators

The target compound contains a 2,7-diazaspiro[4.4]nonan-3-one core with a pyrimidin-5-yl group at the 2-position. In contrast, the extensively patented voltage-gated sodium channel (VGSC) modulator series uses a 1,7-diazaspiro[4.4]nonan-6-one core with a pyrimidin-2-yl (not 5-yl) group at the 2-position, exemplified by (2R,5S)-7-Methyl-2-[4-methyl-6-[4-(trifluoromethyl)-phenyl]pyrimidin-2-yl]-1,7-diazaspiro[4.4]nonan-6-one hydrochloride (E1) [1]. The target compound's regioisomeric arrangement and ketone position (3-one vs. 6-one) place it outside the VGSC modulator pharmacophore, implying a distinct biological application space.

Ion Channel Pharmacology Spiro Scaffold Comparison Structure-Activity Relationship

Validated Application Scenarios for 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One Based on Current Evidence


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

The compound is explicitly referenced as a key intermediate for a novel class of 5-substituted pyrimidine carbocyclic nucleosides [1]. Medicinal chemistry teams working on antiviral or anticancer nucleoside drug discovery, particularly those exploring C5-modified pyrimidine scaffolds, should select this compound as a primary building block. Its pre-installed pyrimidine moiety enables direct elaboration into target nucleosides without requiring separate heterocycle construction, a clear advantage over the unsubstituted 2,7-diazaspiro[4.4]nonan-3-one scaffold.

Spirocyclic Scaffold Diversification for Non-VGSC Targets

The compound's 2,7-diazaspiro[4.4]nonan-3-one core with pyrimidin-5-yl substitution distinguishes it structurally from the 1,7-diazaspiro[4.4]nonan-6-one VGSC modulator series [1]. It is therefore suitable for screening campaigns and library synthesis targeting biological space orthogonal to sodium channels, such as kinase inhibition, epigenetic targets, or protein-protein interaction modulation, where a spirocyclic γ-lactam with a pyrimidine vector is desired.

Reference Standard for Regioisomeric Spiro Compound Analytical Method Development

Given the documented existence of multiple regioisomeric spiro-pyrimidine compounds (e.g., 2,7-diazaspiro[4.4]nonan-3-one vs. 1,7-diazaspiro[4.4]nonan-6-one cores; pyrimidin-5-yl vs. pyrimidin-2-yl substitution) [1], this compound can serve as a well-defined reference standard for developing HPLC, LC-MS, or NMR methods to distinguish closely related spirocyclic isomers in reaction monitoring or impurity profiling workflows.

Quote Request

Request a Quote for 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.